1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole
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Overview
Description
1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylmethanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole typically involves the reaction of 2-bromobenzyl phenyl sulfoxide with pyrrole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfoxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-[2-(Phenylmethanesulfinyl)phenyl]-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-[2-(Phenylmethanesulfinyl)phenyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness: 1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. The combination of the pyrrole ring and the phenylmethanesulfinyl group provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
CAS No. |
107344-56-9 |
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Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(2-benzylsulfinylphenyl)pyrrole |
InChI |
InChI=1S/C17H15NOS/c19-20(14-15-8-2-1-3-9-15)17-11-5-4-10-16(17)18-12-6-7-13-18/h1-13H,14H2 |
InChI Key |
SUAJFOFIKHPBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2N3C=CC=C3 |
Origin of Product |
United States |
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